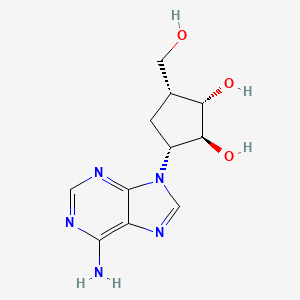
(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is a complex organic compound that features a purine base attached to a cyclopentane ring This compound is structurally related to nucleosides, which are fundamental components of nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol typically involves multi-step organic synthesis. The process may start with the preparation of the cyclopentane ring, followed by the introduction of the hydroxymethyl group and the attachment of the purine base. Common reagents used in these steps include protecting groups, oxidizing agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine base can undergo reduction reactions to modify its electronic properties.
Substitution: The amino group on the purine base can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions on the purine base could introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may serve as a nucleoside analog, potentially interfering with nucleic acid synthesis and function. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, nucleoside analogs are often used as antiviral and anticancer agents. This compound could be investigated for its potential to inhibit viral replication or cancer cell proliferation.
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties may offer advantages in various applications.
Mécanisme D'action
The mechanism of action of (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol likely involves its interaction with nucleic acids and enzymes. The purine base can form hydrogen bonds with complementary bases, potentially disrupting nucleic acid structures. Additionally, the compound may inhibit enzymes involved in nucleic acid synthesis, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the cyclopentane ring.
2’-Deoxyadenosine: A nucleoside analog lacking a hydroxyl group at the 2’ position.
Uniqueness
What sets (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol apart is its specific stereochemistry and the presence of the hydroxymethyl group. These features may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
91382-84-2 |
|---|---|
Formule moléculaire |
C11H15N5O3 |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8+,9+/m1/s1 |
Clé InChI |
UGRNVLGKAGREKS-YGBUUZGLSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
SMILES canonique |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


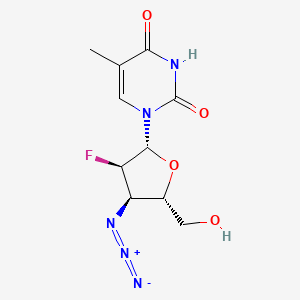
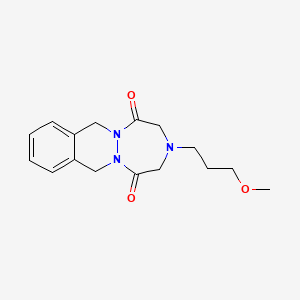
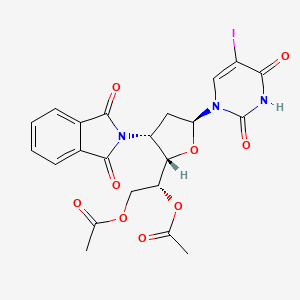

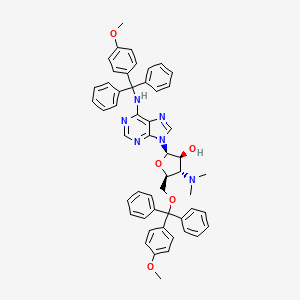
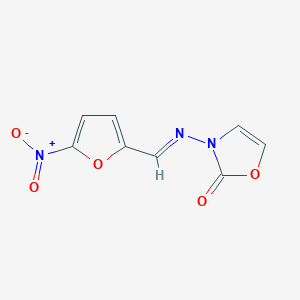
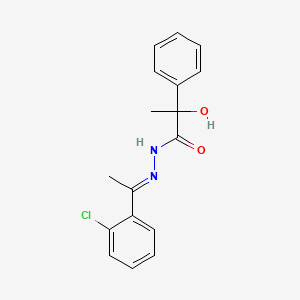
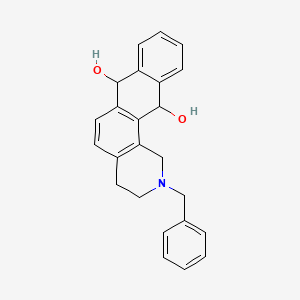
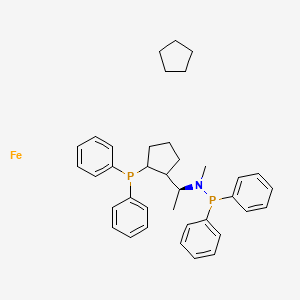
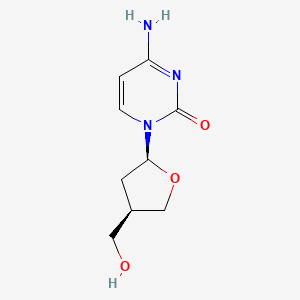
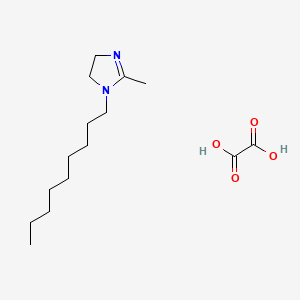
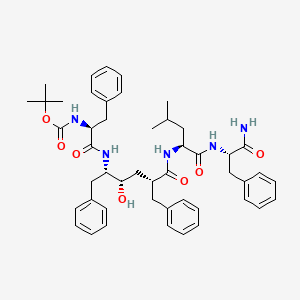
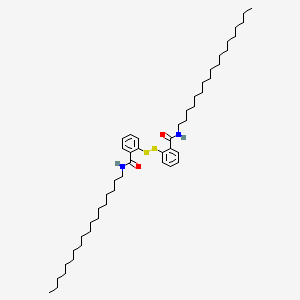
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
